molecular formula C16H17N5O3 B5553786 6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide

6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B5553786
M. Wt: 327.34 g/mol
InChI Key: NTYXJFLZUQHLHW-UHFFFAOYSA-N
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Description

6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.13313942 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiprotozoal Applications

One of the significant applications of related imidazo[1,2-a]pyridine derivatives is their potential as antiprotozoal agents. For instance, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and tested for their activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Some derivatives showed potent in vitro activity with IC(50) values as low as 1 nM against T. b. rhodesiense and 14 nM against P. falciparum. These compounds also demonstrated excellent in vivo activity in the trypanosomal STIB900 mouse model, indicating their potential for development into antiprotozoal medications (Ismail et al., 2004).

Synthesis and Structural Modifications

Research has focused on the systematic structural modifications of imidazo[1,2-a]pyrimidine derivatives to reduce metabolism mediated by aldehyde oxidase (AO), a challenge in drug development. Altering the heterocycle or blocking the reactive site are strategies that have shown promise in reducing AO metabolism, which is critical for improving the pharmacokinetic properties of potential drugs (Linton et al., 2011).

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds using imidazo[1,2-a]pyridine derivatives as precursors has been explored extensively. These efforts aim to create compounds with potential therapeutic applications. For example, multicomponent reactions involving imidazo[1,5-a]pyridine carbenes have led to the development of fully substituted furans, showcasing the versatility of imidazo[1,2-a]pyridine derivatives in organic synthesis (Pan et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Imidazo[1,2-a]pyridine analogues have been studied for their activity against tuberculosis, with some compounds showing significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in medicinal chemistry, particularly given the known applications of imidazo[1,2-a]pyridine analogues .

Properties

IUPAC Name

6-methyl-N-[[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-10-4-5-14-18-11(9-21(14)8-10)15(22)17-7-13-19-16(24-20-13)12-3-2-6-23-12/h4-5,8-9,12H,2-3,6-7H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYXJFLZUQHLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)NCC3=NOC(=N3)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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